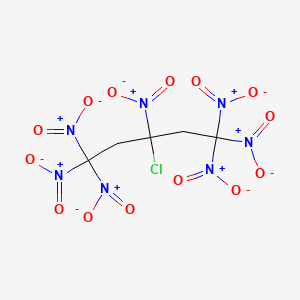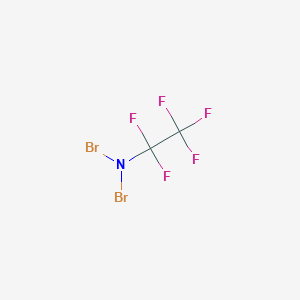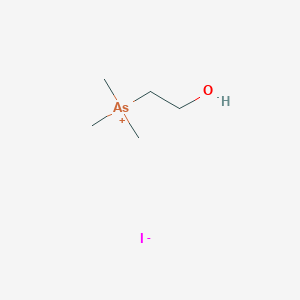![molecular formula C20H16N2S3 B14421419 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline CAS No. 86474-67-1](/img/structure/B14421419.png)
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using quinoline derivatives as starting materials, nucleophilic substitution reactions can introduce the methylsulfanyl groups.
Cyclization Reactions: Formation of the quinoline ring system through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the quinoline ring or the methylsulfanyl groups to other functional groups.
Substitution: Various substitution reactions can modify the quinoline ring or the methylsulfanyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Quinoline Derivatives: From reduction reactions.
Substituted Quinoline Derivatives: From substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Quinoline derivatives exhibit antimicrobial properties.
Anticancer Agents: Some derivatives are investigated for their potential anticancer activities.
Medicine
Pharmaceuticals: Used in the development of drugs for various diseases, including malaria and cancer.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting themselves between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline is unique due to the presence of multiple methylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
86474-67-1 |
|---|---|
Formule moléculaire |
C20H16N2S3 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
3-methylsulfanyl-4-(4-methylsulfanylquinolin-3-yl)sulfanylquinoline |
InChI |
InChI=1S/C20H16N2S3/c1-23-17-11-21-16-10-6-4-8-14(16)20(17)25-18-12-22-15-9-5-3-7-13(15)19(18)24-2/h3-12H,1-2H3 |
Clé InChI |
MJRUBAZNPRHLBH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


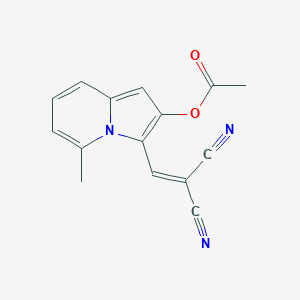
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421346.png)
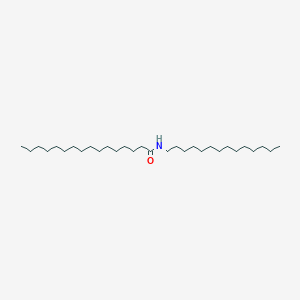
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)

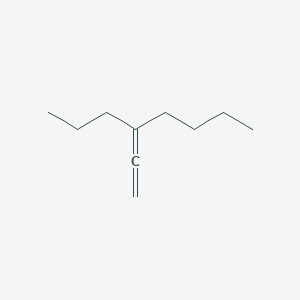
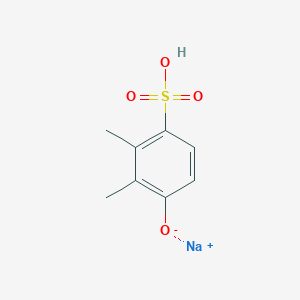
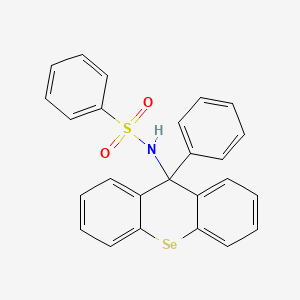
![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
